6-methyl-4,4-dioxo-2,3-dihydro-1,4-oxathiine-5-carboxylic acid

Descripción

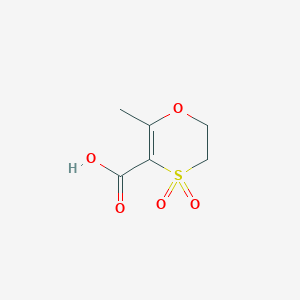

6-Methyl-4,4-dioxo-2,3-dihydro-1,4-oxathiine-5-carboxylic acid is a sulfur-containing heterocyclic compound characterized by a 1,4-oxathiine ring system (a six-membered ring with one oxygen and one sulfur atom) substituted with a methyl group at position 6, sulfone groups (4,4-dioxo) at positions 4, and a carboxylic acid moiety at position 3. Its molecular formula is C₇H₈O₅S, with a molecular weight of 204.20 g/mol.

Propiedades

IUPAC Name |

6-methyl-4,4-dioxo-2,3-dihydro-1,4-oxathiine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O5S/c1-4-5(6(7)8)12(9,10)3-2-11-4/h2-3H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CADWMFXAOSMONN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(S(=O)(=O)CCO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58941-08-5 | |

| Record name | 2-methyl-4,4-dioxo-5,6-dihydro-1,4lambda6-oxathiine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-4,4-dioxo-2,3-dihydro-1,4-oxathiine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-mercaptoacetic acid with methyl acrylate, followed by oxidation to form the oxathiine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxathiine ring to more reduced forms, potentially altering its chemical properties.

Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alcohols or amines in the presence of catalysts or activating agents are employed.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced oxathiine derivatives.

Substitution: Esters and amides of the carboxylic acid group.

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 6-methyl-4,4-dioxo-2,3-dihydro-1,4-oxathiine-5-carboxylic acid serves as a valuable building block for synthesizing more complex molecules. Its unique structure enables researchers to explore new chemical reactions and pathways.

Key Applications:

- Synthesis of Derivatives: The compound can be modified to create derivatives that exhibit varied chemical properties.

- Reactivity Studies: It is used to investigate reaction mechanisms involving heterocycles.

Medicine

The medicinal chemistry applications of this compound are particularly noteworthy. Derivatives of this compound are being investigated for their potential therapeutic properties.

Key Findings:

- Antimicrobial Activity: Research indicates that certain derivatives possess significant antimicrobial properties against various pathogens.

- Anticancer Properties: Case studies have shown promising results in inhibiting cancer cell proliferation.

Table 1: Biological Activity of Derivatives

| Derivative Name | Activity Type | Target Organism/Cancer Cell | IC50/Minimum Inhibitory Concentration |

|---|---|---|---|

| Compound A | Antimicrobial | Staphylococcus aureus | 32 µg/mL |

| Compound B | Anticancer | MCF-7 breast cancer cells | 15 µM |

Industry

In industrial applications, this compound is utilized in the development of new materials with specific properties. Its unique characteristics allow for the formulation of polymers with enhanced stability or reactivity.

Key Industrial Uses:

- Polymer Development: Used in creating polymers that require specific thermal or mechanical properties.

- Agricultural Chemicals: As a systemic fungicide (known as oxycarboxin), it inhibits succinate dehydrogenase in fungi, making it effective against various plant pathogens.

Case Study 1: Antimicrobial Efficacy

A comparative study published in 2023 demonstrated that a derivative of 6-methyl-4,4-dioxo-2,3-dihydro-1,4-oxathiine exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests significant potential for developing new antimicrobial agents based on this scaffold.

Case Study 2: Anticancer Activity

In another investigation focused on the anticancer effects of the compound in a murine model of breast cancer (MCF-7 cell line), treatment with the compound led to a notable decrease in tumor size and cell viability compared to control groups. The results indicate that modifications to the oxathiine structure can enhance anticancer activity.

Mecanismo De Acción

The mechanism by which 6-methyl-4,4-dioxo-2,3-dihydro-1,4-oxathiine-5-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxathiine ring can interact with active sites, potentially inhibiting or modifying enzyme activity. The carboxylic acid group can form hydrogen bonds or ionic interactions, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Oxycarboxin (5,6-Dihydro-2-methyl-N-phenyl-1,4-oxathiine-3-carboxamide 4,4-dioxide)

- Structure : Shares the 1,4-oxathiine backbone with sulfone groups (4,4-dioxo) but replaces the carboxylic acid at position 5 with a phenylcarbamoyl group (-CONHPh) .

Key Differences :

Oxycarboxin’s phenylcarbamoyl group enhances its antifungal activity by improving membrane permeability, while the carboxylic acid derivative may serve as a precursor for agrochemical salts or pharmaceuticals .

2,3-Dihydro-1,4-benzodioxin-5-carboxylic Acid

- Structure : A benzodioxin derivative (two oxygen atoms in the ring) with a carboxylic acid at position 4. Example CAS: 10288-36-5 .

- Key Differences: Property 6-Methyl-4,4-dioxo-...-5-carboxylic Acid 2,3-Dihydro-1,4-benzodioxin-5-carboxylic Acid Heteroatoms 1 Oxygen, 1 Sulfur 2 Oxygen atoms Reactivity Sulfone groups enable oxidation reactions Less reactive (ether linkages) Biological Activity Potential enzyme inhibition (sulfone) Used in pharmaceutical precursors

The sulfur atom in the oxathiine ring may confer unique electronic properties, making it more reactive in nucleophilic substitutions compared to benzodioxins .

5-Methyl-2,3-dihydro-1,4-benzoxathiine-6-carboxylic Acid (CAS 1379310-41-4)

- Structure : A benzoxathiine derivative (fused benzene ring) with a methyl group and carboxylic acid.

- Key Differences: Property 6-Methyl-4,4-dioxo-...-5-carboxylic Acid 5-Methyl-...benzoxathiine-6-carboxylic Acid Ring System Non-fused oxathiine Fused benzoxathiine Sulfone Groups Present (4,4-dioxo) Absent Applications Synthetic chemistry Not well-documented

The fused benzoxathiine structure in CAS 1379310-41-4 may enhance aromatic interactions in drug design, whereas the sulfone groups in the target compound improve oxidative stability .

2,3-Dihydro-6-methyl-1,4-oxathiine (Base Structure Without Functional Groups)

- Structure : The parent oxathiine ring with a methyl group but lacking sulfone and carboxylic acid groups.

Key Differences :

Property 6-Methyl-4,4-dioxo-...-5-carboxylic Acid 2,3-Dihydro-6-methyl-1,4-oxathiine Oxidation State Sulfone (S⁺⁺) Thioether (S⁰) Reactivity Stable, less nucleophilic More reactive (prone to oxidation) Synthetic Utility Terminal product Intermediate

Actividad Biológica

6-Methyl-4,4-dioxo-2,3-dihydro-1,4-oxathiine-5-carboxylic acid, commonly referred to as oxycarboxin, is a systemic fungicide belonging to the oxathiin class. This compound is widely utilized in agriculture to protect crops from various fungal diseases. Its biological activity primarily revolves around the inhibition of succinate dehydrogenase, an essential enzyme in the tricarboxylic acid (TCA) cycle.

Chemical Structure and Properties

Oxycarboxin has a complex heterocyclic structure that contributes to its biological activity. The chemical formula is , and it features a dioxo group that plays a critical role in its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 267.29 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| pH | Neutral |

The primary mechanism of action for oxycarboxin involves the inhibition of succinate dehydrogenase (SDH) . This enzyme is crucial for the electron transport chain and TCA cycle in fungi. By binding to the quinone reduction site of SDH, oxycarboxin prevents the reduction of ubiquinone, thereby disrupting energy production in fungal cells.

Key Findings:

- Inhibition of Fungal Growth : Studies have shown that oxycarboxin effectively inhibits the growth of various fungi, particularly those in the class Basidiomycetes, which includes pathogens like Fusarium and Rhizoctonia species .

- Systemic Action : As a systemic fungicide, oxycarboxin is absorbed by plant tissues and acts from within, providing comprehensive protection against fungal infections .

Biological Activity Studies

Numerous studies have documented the biological activity of oxycarboxin against specific fungal pathogens.

Case Study 1: Efficacy Against Soybean Rust

A field trial conducted on soybean crops demonstrated that applying oxycarboxin at rates between 200–400 g/ha significantly reduced the incidence of soybean rust caused by Phakopsora pachyrhizi. The treatment resulted in a 70% reduction in disease severity compared to untreated controls .

Case Study 2: In Vitro Activity

In vitro assays have shown that oxycarboxin exhibits potent antifungal activity against Rhizoctonia solani, with an IC50 value indicating effective inhibition at low concentrations. The compound's ability to penetrate fungal cell membranes enhances its efficacy .

Safety and Environmental Impact

Oxycarboxin has been evaluated for its toxicity and environmental impact. It is classified as having low acute toxicity to mammals; however, care must be taken regarding its application to minimize potential environmental contamination.

Table 2: Toxicity Profile

| Parameter | Value |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg (rat) |

| Environmental Persistence | Moderate |

| Biodegradability | Not readily biodegradable |

Q & A

Q. What are the validated synthetic routes for 6-methyl-4,4-dioxo-2,3-dihydro-1,4-oxathiine-5-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclization of thioester precursors or oxidation of 1,4-oxathiine derivatives. Key variables include:

- Catalysts : Use of oxidizing agents (e.g., KMnO₄) for dioxo-group formation .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .

- Temperature Control : Reactions often require reflux conditions (80–100°C) to avoid byproducts .

Verification via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR (δ 2.1 ppm for methyl group; δ 5.2 ppm for dihydro-oxathiine protons) is critical .

Q. How is structural characterization of this compound performed, and what spectral markers are definitive?

- Methodological Answer :

- NMR :

- ¹³C NMR : A carbonyl signal at ~170 ppm confirms the carboxylic acid group; sulfur-related deshielding appears at ~120–130 ppm for the oxathiine ring .

- ¹H NMR : Multiplet signals between δ 3.0–4.0 ppm correspond to the dihydro-oxathiine protons .

- FT-IR : Strong absorbance at 1740 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (S=O asymmetric stretch) .

- X-ray Crystallography : Unit cell parameters (e.g., monoclinic system, space group P2₁/c) resolve the 4,4-dioxo configuration .

Q. What analytical methods ensure purity, and how are impurities identified?

- Methodological Answer :

- HPLC-MS : Quantifies purity (>98%) and detects sulfonic acid byproducts (e.g., m/z 187.1 [M+H]⁺ vs. impurities at m/z 203.1) .

- TLC : Silica gel plates (ethyl acetate/hexane, 3:7) with UV visualization at 254 nm monitor reaction progress .

- Elemental Analysis : Matches experimental vs. theoretical values for C₇H₆O₄S (C: 45.16%, H: 3.25%, S: 17.22%) .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- Hazard Mitigation : Use fume hoods due to H335 (respiratory irritation) and H315 (skin irritation) .

- Storage : Stabilize at 2–8°C under inert gas (N₂ or Ar) to prevent oxidation .

- Waste Disposal : Neutralize with 10% NaOH before incineration to avoid sulfur oxide emissions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d) to model electron density maps, highlighting electrophilic regions at C5 (carboxylic acid) and S1 (oxathiine sulfur) .

- Molecular Dynamics : Simulate solvation effects in water/DMSO mixtures to predict hydrolysis rates of the dioxo group .

- Docking Studies : Map interactions with biological targets (e.g., fungal cytochrome bc₁ complex) using AutoDock Vina .

Q. How to resolve contradictions in reported spectroscopic data across studies?

- Methodological Answer :

- Meta-Analysis : Compare NMR shifts from independent syntheses (e.g., δ 2.1 ppm for methyl in DMSO-d₆ vs. δ 2.3 ppm in CDCl₃) to assess solvent effects .

- Isotopic Labeling : Use ¹³C-labeled methyl groups to confirm assignment accuracy in crowded spectral regions .

- Collaborative Validation : Cross-reference data with repositories (e.g., PubChem CID 329781629) to identify outliers .

Q. What mechanisms underlie its biological activity, and how can structure-activity relationships (SAR) be explored?

- Methodological Answer :

- Enzyme Assays : Measure IC₅₀ against Rhizoctonia solani to correlate substituent modifications (e.g., methyl vs. ethyl at C6) with antifungal potency .

- SAR Libraries : Synthesize analogs (e.g., 6-ethyl or 4-thione derivatives) and compare logP values (HPLC-derived) to model bioavailability .

- Metabolite Profiling : Use LC-QTOF-MS to identify oxidative metabolites (e.g., sulfonic acid derivatives) in in vitro hepatic models .

Q. What experimental strategies elucidate degradation pathways under environmental conditions?

- Methodological Answer :

- Photolysis Studies : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC; identify products (e.g., 5-carboxy-1,4-oxathiine) .

- Soil Microcosms : Incubate with Pseudomonas spp. and track S-O bond cleavage via ³⁵S radiolabeling .

- Kinetic Modeling : Apply pseudo-first-order kinetics to pH-dependent hydrolysis data (k = 0.05 h⁻¹ at pH 7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.